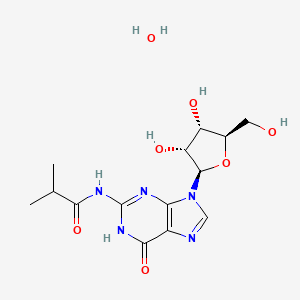![molecular formula C9H8N2O4S B6299854 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol CAS No. 918967-72-3](/img/structure/B6299854.png)
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is a heterocyclic compound and has been studied for its potential applications in various scientific fields. This compound is of interest due to its unique structure which is composed of a 5-membered ring with an oxygen atom at the center and two sulfur atoms at the periphery. The compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol has been studied for its potential applications in various scientific fields. It has been used as a model compound for the study of organic synthesis and medicinal chemistry. The compound has also been studied for its potential applications in materials science, such as the synthesis of polymers. In addition, the compound has been studied for its potential applications in the fields of nanotechnology and biotechnology.
Mécanisme D'action
The mechanism of action of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is not yet fully understood. However, it is believed that the compound may act as an antioxidant and may inhibit the formation of free radicals. The compound may also act as an anti-inflammatory agent and may have an inhibitory effect on the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol have not yet been fully studied. However, some studies have suggested that the compound may have a protective effect against oxidative stress and may have an inhibitory effect on the production of pro-inflammatory cytokines. In addition, the compound may also have a protective effect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol for laboratory experiments include its low cost, its ease of synthesis, and its availability. Furthermore, the compound has been studied for its potential applications in various scientific fields and its mechanism of action is relatively well-understood. The main limitation of the compound is its lack of solubility in water, which can make it difficult to work with in some laboratory experiments.
Orientations Futures
The potential future directions for the use of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol include its use as an antioxidant and anti-inflammatory agent, its potential application in materials science, its potential application in the fields of nanotechnology and biotechnology, and its potential use as a model compound for the study of organic synthesis and medicinal chemistry. In addition, further research could be conducted to investigate the compound’s potential applications in other scientific fields, such as its potential use as a drug delivery system.
Méthodes De Synthèse
The synthesis of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol can be achieved through a condensation reaction of 3-amino-4-methanesulfonylphenol and 1,2,4-oxadiazole-5-carbaldehyde. This reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via an intramolecular cyclization of the aldehyde to form the desired product. The reaction is typically carried out at a temperature of 80-100°C and can be completed in a few hours.
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJZAVZWHEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739569 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
CAS RN |
918967-72-3 |
Source


|
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)



![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)


![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)